molecular formula C21H15Cl2N3O5 B6059384 N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide

N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide

Cat. No. B6059384
M. Wt: 460.3 g/mol
InChI Key: UJBSDIFHGIZROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide, commonly known as DBCO-PEG4-NHS ester, is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and has a molecular weight of 571.26 g/mol. DBCO-PEG4-NHS ester is a bioconjugation reagent that is used to covalently link biomolecules, such as proteins, peptides, and nucleic acids, to surfaces or other molecules.

Mechanism of Action

The mechanism of action of DBCO-PEG4-NHS ester involves the formation of a covalent bond between the NHS ester group of DBCO-PEG4-NHS ester and the primary amine group of the biomolecule. This results in the formation of a stable amide bond, which links the biomolecule to the surface or other molecule. The covalent bond formation is facilitated by the use of a coupling agent, such as EDC or DIC.
Biochemical and Physiological Effects:
DBCO-PEG4-NHS ester does not have any direct biochemical or physiological effects. Its effects are limited to its ability to covalently link biomolecules to surfaces or other molecules.

Advantages and Limitations for Lab Experiments

DBCO-PEG4-NHS ester has several advantages for lab experiments. It is a highly reactive bioconjugation reagent that can be used to covalently link biomolecules to surfaces or other molecules with high efficiency. It is also stable and can be stored for long periods of time without degradation. However, DBCO-PEG4-NHS ester has some limitations. It requires the use of a coupling agent, such as EDC or DIC, which can be toxic and may require special handling. It also requires careful optimization of reaction conditions to ensure efficient and specific conjugation.

Future Directions

There are several future directions for the use of DBCO-PEG4-NHS ester in scientific research. One potential application is in the development of targeted drug delivery systems. DBCO-PEG4-NHS ester can be used to covalently link drugs to targeting molecules, such as antibodies or peptides, which can then be delivered specifically to diseased cells or tissues. Another potential application is in the development of imaging agents. DBCO-PEG4-NHS ester can be used to covalently link imaging probes to biomolecules, allowing for the visualization of biological processes in vivo. Finally, DBCO-PEG4-NHS ester can be used in the development of biosensors and diagnostic assays. By covalently linking biomolecules to surfaces, DBCO-PEG4-NHS ester can be used to detect specific biomolecules or biological processes.

Synthesis Methods

The synthesis of DBCO-PEG4-NHS ester involves the reaction of 4-methoxy-3-nitrobenzoic acid with 2,5-dichloroaniline in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), to form the intermediate 2,5-dichloro-N-(4-methoxy-3-nitrobenzoyl)aniline. This intermediate is then reacted with N-hydroxysuccinimide (NHS) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to form the final product, DBCO-PEG4-NHS ester.

Scientific Research Applications

DBCO-PEG4-NHS ester is widely used in scientific research as a bioconjugation reagent. It is used to covalently link biomolecules, such as proteins, peptides, and nucleic acids, to surfaces or other molecules. This allows for the study of protein-protein interactions, protein-ligand interactions, and other biological processes. DBCO-PEG4-NHS ester is also used in the development of diagnostic and therapeutic agents, such as drug delivery systems and imaging agents.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O5/c1-31-19-8-5-13(21(28)24-17-11-14(22)6-7-16(17)23)10-18(19)25-20(27)12-3-2-4-15(9-12)26(29)30/h2-11H,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBSDIFHGIZROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5468196

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